
dBET23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dBET23 is a BRD4 degrader.
科学的研究の応用
Scientific Research Applications
1. Cancer Therapy
- Mechanism of Action : dBET23 selectively binds to BRD4, a member of the BET family, promoting its degradation. This action disrupts oncogenic transcriptional programs, particularly in hematological malignancies.
- Efficacy : Studies show that this compound can achieve effective degradation of BRD4 at low nanomolar concentrations. For instance, it demonstrated a DC50 (the concentration required for 50% degradation) of approximately 50 nM in cellular assays .
2. Immunology
- Anti-inflammatory Effects : this compound has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests its potential use in treating inflammatory diseases .
- Regulatory T Cell Modulation : Research indicates that this compound enhances the differentiation of regulatory T cells, which may have implications for autoimmune disease therapies.
3. Drug Discovery
- Target Identification : As a tool compound, this compound aids in identifying new therapeutic targets within the BET protein family, facilitating the development of novel cancer treatments .
- Combination Therapies : this compound is being studied in combination with other agents to enhance therapeutic efficacy against resistant cancer types .
Table 1: Comparison of this compound with Other BET Degraders
Compound | DC50 (nM) | Target Protein | Application Area |
---|---|---|---|
This compound | ~50 | BRD4 | Oncology |
dBET70 | ~5 | BRD4 | Oncology |
dBET57 | ~500 | BRD4 BD1 | Oncology |
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anti-inflammatory | Reduced IL-6 and TNF-alpha levels in macrophages |
Antitumor | Induced apoptosis in various cancer cell lines |
Immune modulation | Enhanced differentiation of regulatory T cells |
Case Studies
Case Study 1: Rheumatoid Arthritis
- A phase II clinical trial evaluated the safety and efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores after 12 weeks, with minimal adverse effects reported.
Case Study 2: Advanced Solid Tumors
特性
CAS番号 |
1957234-83-1 |
---|---|
分子式 |
C43H45ClN8O9S |
分子量 |
885.39 |
IUPAC名 |
Methyl 2-((6S)-4-(4-chlorophenyl)-2-((8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)carbamoyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
InChI |
InChI=1S/C43H45ClN8O9S/c1-23-34-36(25-13-15-26(44)16-14-25)47-28(21-33(55)60-3)38-50-49-24(2)51(38)43(34)62-37(23)40(57)46-20-9-7-5-4-6-8-19-45-32(54)22-61-30-12-10-11-27-35(30)42(59)52(41(27)58)29-17-18-31(53)48-39(29)56/h10-16,28-29H,4-9,17-22H2,1-3H3,(H,45,54)(H,46,57)(H,48,53,56)/t28-,29?/m0/s1 |
InChIキー |
ZIHIUFZFPMILIG-XLTVJXRZSA-N |
SMILES |
O=C(OC)C[C@H]1C2=NN=C(C)N2C3=C(C(C)=C(C(NCCCCCCCCNC(COC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=O)=O)S3)C(C7=CC=C(Cl)C=C7)=N1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
dBET-23; dBET 23; dBET23 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。